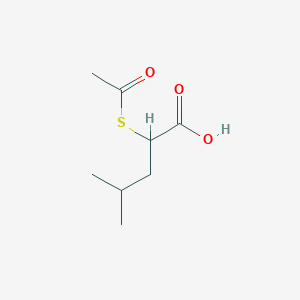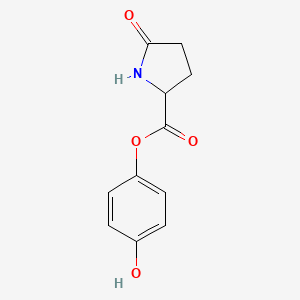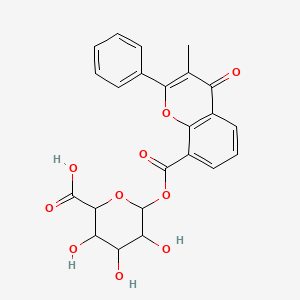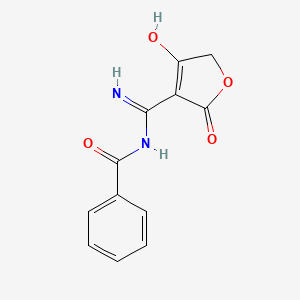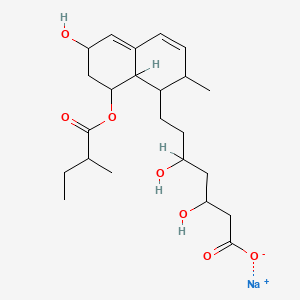![molecular formula C6H13NO8S B12320914 [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate: is a complex organic compound featuring a piperidine ring substituted with multiple hydroxyl groups and a sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate typically involves multi-step organic reactions. One common approach is the hydroxylation of a piperidine precursor followed by the introduction of a sulfate group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfate group or convert hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s hydroxyl groups make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and sulfate ester allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but lacking the hydroxyl and sulfate groups.
Piperidinones: Compounds with a piperidine ring and a ketone group, used in various pharmaceutical applications.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring, known for their unique chemical properties.
Uniqueness
[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate is unique due to its multiple hydroxyl groups and sulfate ester, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications, distinguishing it from simpler piperidine derivatives.
Propriétés
Formule moléculaire |
C6H13NO8S |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-3(9)4(10)5(11)6(7-2)15-16(12,13)14/h2-11H,1H2,(H,12,13,14) |
Clé InChI |
VAJSTDNTPYUYRB-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(N1)OS(=O)(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R,8S,9R,11R,12S,15S,16R,19R,20S,21R)-20-(hydroxymethyl)-1,7,7,11,16,20-hexamethylpentacyclo[13.8.0.0^{3,12.0^{6,11.0^{16,21]tricos-3-ene-8,9,19-triol](/img/structure/B12320850.png)
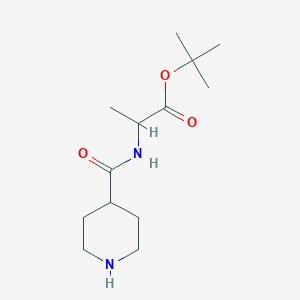
![10-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12320860.png)
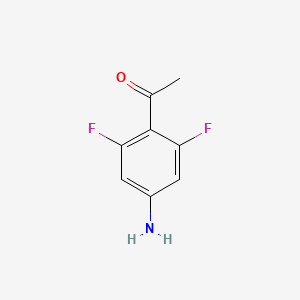
![16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one](/img/structure/B12320866.png)
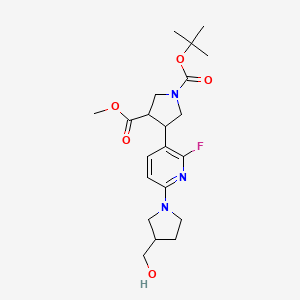

![Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B12320882.png)
![2-(17-Hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)acetonitrile](/img/structure/B12320887.png)
